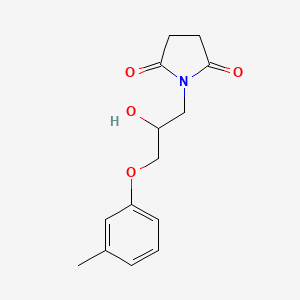
(1Z)-1-indol-3-ylidene-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-3-ylmethylene)methanamine is an organic compound with the molecular formula C10H10N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of N-(1H-indol-3-ylmethylene)methanamine typically involves the condensation of indole-3-carboxaldehyde with methylamine. The reaction is usually carried out in the presence of a catalyst under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
N-(1H-indol-3-ylmethylene)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(1H-indol-3-ylmethylene)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-3-ylmethylene)methanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(1H-indol-3-ylmethylene)methanamine can be compared with other indole derivatives such as:
- (1H-Indol-3-yl)methanamine
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
- 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine These compounds share similar structural features but differ in their specific functional groups and biological activities. N-(1H-indol-3-ylmethylene)methanamine is unique due to its specific methylene bridge, which can influence its reactivity and interactions .
Propiedades
Número CAS |
22980-06-9 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-N-methylmethanimine |
InChI |
InChI=1S/C10H10N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3 |
Clave InChI |
ZODFSZFJOLTANE-UHFFFAOYSA-N |
SMILES canónico |
CN=CC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
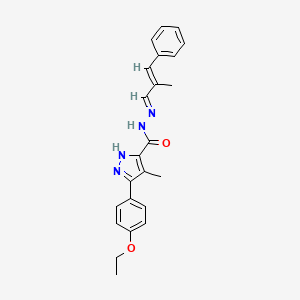
![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)
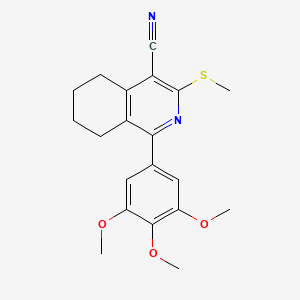
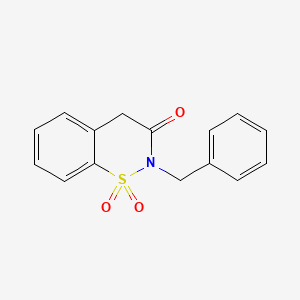

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)

![3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B12002873.png)
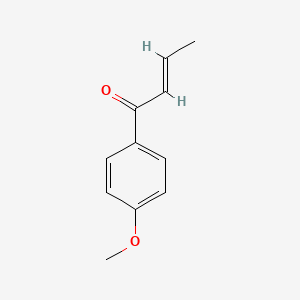
![(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12002887.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)
